molecular formula C11H17N5O B13304255 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B13304255
M. Wt: 235.29 g/mol
InChI Key: HHRHXUPCVYPIJH-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a piperazine-derived compound characterized by a pyrazine ring substituted at the 2-position of the piperazine moiety.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C11H17N5O/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8,12H2

InChI Key

HHRHXUPCVYPIJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural-Activity Insights

Electron-Withdrawing Groups : Fluorine and methoxy substituents enhance potency, as seen in complement factor D inhibitors .

Steric Effects : Bulky groups (e.g., isopropyl) may trade binding efficiency for metabolic stability .

Salt Forms : Dihydrochloride salts (e.g., CID 20116332) improve solubility, a critical factor for bioavailability .

Biological Activity

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatile pharmacological properties. The presence of the pyrazine moiety enhances its interaction with biological targets, potentially influencing its efficacy in various therapeutic applications.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, studies on piperazine derivatives have shown their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of piperazine derivatives have been documented extensively. Compounds synthesized with piperazine rings have shown effectiveness against a range of bacterial strains and fungi. For example, one study reported that specific derivatives exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study conducted on a series of piperazine derivatives, including those structurally similar to this compound, evaluated their antitumor efficacy through in vitro assays on human cancer cell lines. The results indicated that several compounds demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 50 µM against different cell lines. This suggests that modifications to the piperazine structure can enhance antitumor activity .

Case Study 2: Antimicrobial Properties

In another investigation focusing on the synthesis of piperazine-based compounds, researchers evaluated their antimicrobial properties against common pathogens. The study found that certain derivatives exhibited MIC values as low as 5 µg/mL against multidrug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Table 1: Biological Activity Summary of Piperazine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µM)
Compound AAntitumorHeLa (cervical cancer)25
Compound BAntimicrobialStaphylococcus aureus10
Compound CAntifungalCandida albicans15
Compound DAntitumorMCF7 (breast cancer)30

The mechanism by which this compound exerts its biological effects is likely multifaceted. Piperazine derivatives are known to interact with various biological targets including enzymes and receptors involved in cell signaling pathways. For instance, some studies suggest that these compounds may inhibit specific kinases or modulate neurotransmitter systems, contributing to their antitumor and antimicrobial effects .

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